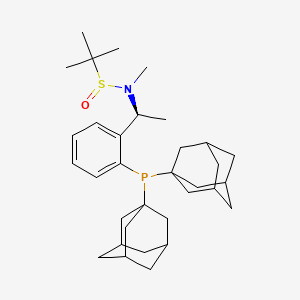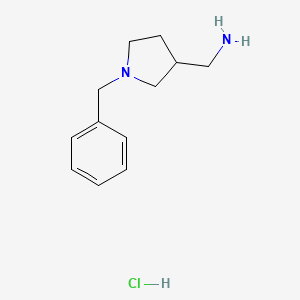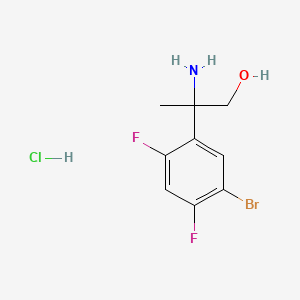
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C₉H₁₁BrClF₂NO and a molecular weight of 302.54 g/mol . This compound is primarily used for research purposes and is categorized under organic building blocks, specifically benzene compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride typically involves multiple steps. One common method includes the reaction of 5-bromo-2,4-difluorobenzaldehyde with a suitable amine under controlled conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would typically involve the use of industrial reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(5-bromo-2,4-difluorophenyl)ethanol
- 2-Amino-2-(5-bromo-2,4-difluorophenyl)butanol
- 2-Amino-2-(5-bromo-2,4-difluorophenyl)pentanol
Uniqueness
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .
Propriétés
Formule moléculaire |
C9H11BrClF2NO |
|---|---|
Poids moléculaire |
302.54 g/mol |
Nom IUPAC |
2-amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H10BrF2NO.ClH/c1-9(13,4-14)5-2-6(10)8(12)3-7(5)11;/h2-3,14H,4,13H2,1H3;1H |
Clé InChI |
FPKSCUBPPIMMHO-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC(=C(C=C1F)F)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


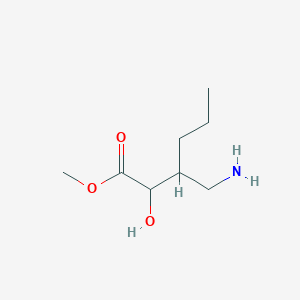
![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)
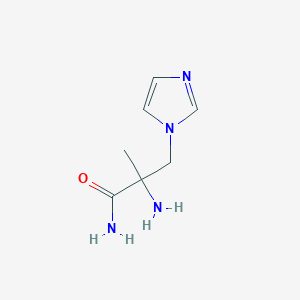
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)
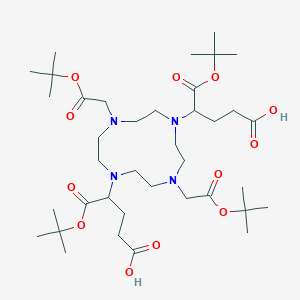
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
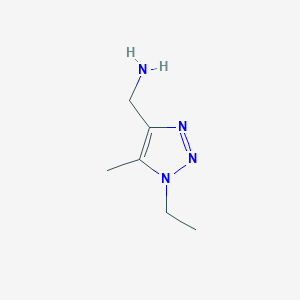
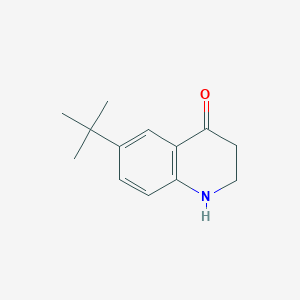
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)
![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)
